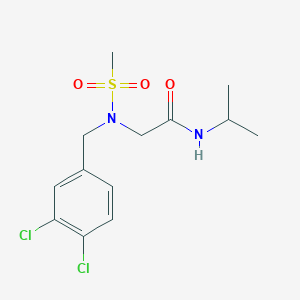
N~2~-(3,4-dichlorobenzyl)-N~2~-(methylsulfonyl)-N-propan-2-ylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3,4-dichlorobenzyl)-N~2~-(methylsulfonyl)-N-propan-2-ylglycinamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,4-dichlorobenzyl)-N~2~-(methylsulfonyl)-N-propan-2-ylglycinamide typically involves multiple steps. One common route starts with the preparation of 3,4-dichlorobenzyl chloride, which is then reacted with methylsulfonyl chloride under controlled conditions to form an intermediate. This intermediate is further reacted with isopropylamine and glycine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3,4-dichlorobenzyl)-N~2~-(methylsulfonyl)-N-propan-2-ylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N~2~-(3,4-dichlorobenzyl)-N~2~-(methylsulfonyl)-N-propan-2-ylglycinamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N2-(3,4-dichlorobenzyl)-N~2~-(methylsulfonyl)-N-propan-2-ylglycinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dichlorobenzyl)ethanamine: Shares the 3,4-dichlorobenzyl moiety but differs in the rest of the structure.
2,4-Dichlorobenzyl chloride: A precursor in the synthesis of the target compound.
Uniqueness
N~2~-(3,4-dichlorobenzyl)-N~2~-(methylsulfonyl)-N-propan-2-ylglycinamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the dichlorobenzyl and methylsulfonyl groups allows for diverse chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C13H18Cl2N2O3S |
|---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl-methylsulfonylamino]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C13H18Cl2N2O3S/c1-9(2)16-13(18)8-17(21(3,19)20)7-10-4-5-11(14)12(15)6-10/h4-6,9H,7-8H2,1-3H3,(H,16,18) |
InChI Key |
CFHBDBKPKXOHGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CN(CC1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















